1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol
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Overview
Description
1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.1219622 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Spectroscopy : A compound similar to the query, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques including X-ray crystallography and NMR spectroscopy. It was subjected to density functional theory (DFT) calculations and molecular docking studies to understand its properties and potential biological activity (Murugesan et al., 2021).
Materials Science
- Thin Film Transistors : Research on a terthiophene-based quinodimethane compound (related to the query compound) demonstrated its application in thin film transistors (TFTs). It showed n-channel conduction in films, indicating potential use in electronic devices (Pappenfus et al., 2002).
Pharmaceutical Applications
- Antimicrobial Activity : The antimicrobial activity of compounds similar to the query, specifically (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, was investigated. These compounds showed significant activity against various bacterial and fungal strains (Ashok et al., 2014).
- Anti-tubercular Activity : Mefloquine derivatives, which are structurally similar to the query compound, were studied for their anti-tubercular activities. The compounds showed significant inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body. The presence of a quinoline ring suggests potential antimalarial activity, as many antimalarial drugs are quinoline derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-7-methylsulfanylquinolin-3-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-27-20-9-6-16-11-17(13-25-10-2-3-19(26)14-25)22(24-21(16)12-20)15-4-7-18(23)8-5-15/h4-9,11-12,19,26H,2-3,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQORYUCPEQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)CN3CCCC(C3)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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